molecular formula C14H12ClNO2 B1299530 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid CAS No. 42878-47-7

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

Cat. No. B1299530
CAS RN: 42878-47-7
M. Wt: 261.7 g/mol
InChI Key: CGVBPPIOLNNDNE-UHFFFAOYSA-N
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Description

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is an acridine derivative . These derivatives are flat (planar) aromatic heterocyclic compounds having hydrophobic nitrogen .


Molecular Structure Analysis

The molecule contains a total of 32 bonds. There are 20 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .


Physical And Chemical Properties Analysis

The molecular formula of 7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is C14H12ClNO2, and its molecular weight is 261.70 .

Scientific Research Applications

Solvent Development for Carboxylic Acids

The search for efficient recovery methods of carboxylic acids from aqueous streams due to their potential as precursors for bio-based plastics has led to exploring solvent developments for liquid-liquid extraction (LLX). Studies have introduced new solvents, such as ionic liquids, alongside traditional amine-based systems, to enhance the extraction of carboxylic acids. These advancements aim to improve the economic feasibility of processes involving lower acid concentrations and explore solvent regeneration strategies to minimize dilution in extraction processes (Sprakel & Schuur, 2019).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids have been identified as inhibitors to microbes used in the fermentative production of biorenewable chemicals. Understanding the impact of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae has highlighted the need for metabolic engineering strategies. These strategies aim to enhance microbial tolerance to these acids, which could improve the yield and titer of desired products (Jarboe, Royce, & Liu, 2013).

Metabolic Activation and Toxicity of Carboxylic Acids

Antimicrobial and Antitumor Potential of Carboxylic Acid Derivatives

Research into acyl thioureas and acyl thiosemicarbazides, derivatives of carboxylic acids, has shown promise due to their versatile biological activity. These compounds are under investigation for their antimicrobial, antifungal, and antitumor properties, indicating their potential for further drug development (Kholodniak & Kovalenko, 2022).

Organic Acids in Industrial Applications

Organic acids, including formic, acetic, citric, and lactic acids, have found applications beyond the food industry, such as in industrial cleaning and stimulation processes. Their effectiveness in these applications is often compared with more traditional acids like hydrochloric acid, highlighting the benefits and limitations of organic acids in industrial contexts (Alhamad, Alrashed, Munif, & Miskimins, 2020).

Safety And Hazards

In case of exposure, it is recommended to move out of the dangerous area. If inhaled, remove the victim to fresh air. In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

properties

IUPAC Name

7-chloro-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-8-5-6-12-10(7-8)13(14(17)18)9-3-1-2-4-11(9)16-12/h5-7H,1-4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVBPPIOLNNDNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C=C(C=C3)Cl)C(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

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